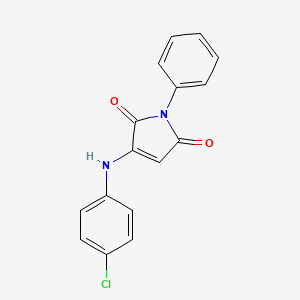

3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-10,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQNTMWJAAWICE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350512 | |

| Record name | 3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5761-93-3 | |

| Record name | 3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Analysis of 3 4 Chloroanilino 1 Phenylpyrrole 2,5 Dione

Spectroscopic and Spectrometric Characterization Techniques

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione is expected to show distinct signals corresponding to each unique proton environment. The N-H proton of the chloroanilino group would likely appear as a broad singlet in the downfield region. The proton on the pyrrole (B145914) ring (C4-H) would also be a singlet. The aromatic protons of the N-phenyl and 4-chloroanilino rings would appear as complex multiplets, typically in the range of 7.0-8.0 ppm. Specifically, the protons on the 4-chloroanilino group are expected to present as two doublets due to their para-substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The two carbonyl carbons (C2 and C5) of the pyrrole-2,5-dione ring are expected to have characteristic signals in the highly deshielded region of the spectrum, typically around 165-175 ppm. The olefinic carbons of the pyrrole ring (C3 and C4) and the aromatic carbons would resonate in the 110-150 ppm range. The specific chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 165 - 175 |

| Aromatic (C) | - | 115 - 150 |

| Pyrrole Ring (C=C) | - | 110 - 145 |

| Aromatic (H) | 7.0 - 8.0 | - |

| Pyrrole Ring (H) | ~6.0 - 6.5 | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. A prominent band corresponding to the N-H stretching vibration of the secondary amine is expected in the region of 3300-3400 cm⁻¹. The spectrum would also be dominated by strong absorption bands from the two carbonyl (C=O) groups of the dione (B5365651) ring, typically appearing around 1700-1770 cm⁻¹. Other notable absorptions would include C=C stretching vibrations for the aromatic rings and the pyrrole ring, as well as C-N and C-Cl stretching vibrations.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carbonyl (C=O) | Asymmetric & Symmetric Stretch | 1700 - 1770 |

| Aromatic/Olefinic C=C | Stretch | 1450 - 1600 |

| Carbon-Nitrogen (C-N) | Stretch | 1200 - 1350 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₆H₁₁ClN₂O₂), the exact mass is 298.05 g/mol nih.gov. The mass spectrum would show a molecular ion peak [M]⁺ at m/z corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at [M+2]⁺ having an intensity of approximately one-third that of the [M]⁺ peak. Common fragmentation patterns could involve the cleavage of the aniline (B41778) group or the loss of carbon monoxide (CO) from the dione ring.

Crystallographic Analysis (X-ray Diffraction)

X-ray diffraction analysis of single crystals provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and conformational details.

While a specific crystal structure for this compound is not publicly available, analysis of similar structures reveals expected conformational features mdpi.com. The central 1-phenylpyrrole-2,5-dione core is anticipated to be largely planar. However, significant twisting is expected around the single bonds connecting the substituent groups. The dihedral angle between the plane of the pyrrole-2,5-dione ring and the N-phenyl ring is a key conformational parameter. Similarly, the orientation of the 4-chloroanilino group relative to the pyrrole ring is defined by rotation around the C3-N bond. The solid-state conformation is often stabilized by an intramolecular hydrogen bond between the N-H proton of the anilino group and one of the adjacent carbonyl oxygen atoms, forming a pseudo-six-membered ring.

Stereochemical Investigations (if applicable)

The presence of a carbon-carbon double bond within the pyrrole-2,5-dione ring is a fixed feature of the heterocyclic system. However, the exocyclic carbon-nitrogen single bond between the pyrrole ring and the anilino group (C3-N) possesses a degree of double bond character due to resonance with the lone pair of the nitrogen atom and the carbonyl groups of the maleimide (B117702) ring. This restricted rotation around the C-N bond can, in principle, lead to the existence of geometric isomers.

The potential for Z/E isomerism in this compound arises from the hindered rotation around the C3-N bond of the enamine substructure. The designation of Z (zusammen, together) or E (entgegen, opposite) would depend on the relative orientation of the highest priority substituents on the C3 carbon of the pyrrole ring and the nitrogen atom of the anilino group.

For the C3 carbon, the substituents are the C2 carbonyl group and the C4 carbonyl group (as part of the ring), and the attached 4-chloroanilino group. For the nitrogen atom of the anilino group, the substituents are the C3 of the pyrrole ring, the 4-chlorophenyl group, and a hydrogen atom. According to the Cahn-Ingold-Prelog priority rules, the relative arrangement of these groups would determine the Z or E configuration.

A comprehensive search of the scientific literature did not yield specific experimental or computational studies that have definitively characterized the Z/E isomers of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, could be employed to determine the spatial proximity of the substituents around the C-N bond and thus elucidate the predominant isomeric form in solution. Furthermore, computational chemistry could provide insights into the rotational energy barrier around the C-N bond and the relative stabilities of the possible Z and E isomers.

In the absence of direct experimental data for this specific compound, the following table outlines the theoretical basis for the potential Z/E isomers.

| Isomer | Relative Orientation of High-Priority Groups |

| Z-isomer | The 4-chlorophenyl group and the C2 carbonyl group are on the same side of the C=N partial double bond. |

| E-isomer | The 4-chlorophenyl group and the C2 carbonyl group are on opposite sides of the C=N partial double bond. |

It is important to note that the actual existence and stability of these isomers at room temperature would depend on the height of the rotational energy barrier. If the barrier is low, rapid interconversion would occur, leading to a single observable species on the NMR timescale. If the barrier is sufficiently high, distinct Z and E isomers could be isolated and characterized.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione, offering a microscopic perspective on its reactivity and spectroscopic characteristics.

Electronic Structure Elucidation

The electronic structure of this compound is characterized by a delocalized π-system extending across the pyrrole-2,5-dione core and the attached phenyl and chloroanilino rings. The presence of electron-withdrawing carbonyl groups on the pyrrole (B145914) ring and the electronegative chlorine atom on the anilino moiety significantly influences the electron distribution. This arrangement creates a molecule with distinct regions of electron density, which is a key determinant of its intermolecular interactions.

Molecular Orbital Analysis

Molecular orbital analysis provides a detailed picture of the electron distribution and energy levels within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. In this compound, the HOMO is likely to be localized on the electron-rich chloroanilino ring, while the LUMO is expected to be centered on the electron-deficient pyrrole-2,5-dione core. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and electronic transitions.

| Orbital | Probable Localization | Significance |

| HOMO | Chloroanilino Ring | Electron-donating capability, site of electrophilic attack |

| LUMO | Pyrrole-2,5-dione Core | Electron-accepting capability, site of nucleophilic attack |

| HOMO-LUMO Gap | Energy Difference | Chemical reactivity, kinetic stability, electronic spectra |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to explore the three-dimensional structure and dynamic behavior of this compound.

Ligand-Target Interactions

Molecular docking and dynamics simulations can predict and analyze the interactions between this compound and its potential biological targets. These interactions are typically a combination of:

Hydrogen Bonding: The carbonyl groups of the pyrrole-2,5-dione and the secondary amine can act as hydrogen bond acceptors and donors, respectively.

π-π Stacking: The aromatic phenyl and chloroanilino rings can engage in π-π stacking interactions with aromatic residues in a protein's binding pocket.

Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions.

Halogen Bonding: The chlorine atom on the anilino ring can participate in halogen bonding, a specific type of non-covalent interaction.

For instance, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been investigated for their ability to form stable complexes with the ATP-binding domains of EGFR and VEGFR2, suggesting potential as tyrosine kinase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a series of compounds, such as derivatives of this compound, relates to their biological activity. These studies use statistical methods to correlate physicochemical properties with observed activity.

3D-QSAR studies on related compound series have been performed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These analyses generate 3D contour maps that highlight the regions around the molecule where modifications to steric, electrostatic, and hydrophobic fields could enhance or diminish biological activity.

For example, a 3D-QSAR study on a series of aminobenzothiazole derivatives identified key structural features for anticonvulsant activity, achieving a statistically reliable model with good predictive power (r²=0.9220, q²=0.8144). nih.gov Such studies on pyrrole-2,5-dione derivatives could provide valuable insights for designing new analogs with improved potency. The insights gained from these computational approaches are invaluable for the rational design of new derivatives of this compound with potentially enhanced biological activities.

| QSAR Descriptor | Influence on Biological Activity |

| Steric Fields | The size and shape of substituents can impact binding affinity. |

| Electrostatic Fields | The distribution of partial charges affects interactions with polar residues in the target. |

| Hydrophobic Fields | Lipophilicity influences membrane permeability and hydrophobic interactions. |

Development of Predictive Models

There are no specific predictive models, such as Quantitative Structure-Activity Relationship (QSAR) or other chemoinformatic models, reported in the scientific literature for this compound. The development of such models requires a dataset of structurally related compounds with corresponding biological activities, which has not been published for this specific chemical entity.

Comparative Molecular Force Field Analysis (CoMFA)

A Comparative Molecular Force Field Analysis (CoMFA) is a 3D-QSAR technique that is used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic and steric fields. A CoMFA study for this compound has not been documented in the available scientific literature. Such an analysis would necessitate a series of analogues with measured biological data to derive a statistically significant model.

Mechanistic Insights from Theoretical Studies

Detailed mechanistic insights for this compound derived from theoretical studies, such as density functional theory (DFT) calculations or other quantum mechanical methods, are not present in the surveyed literature. These studies would provide valuable information on the molecule's electronic structure, reactivity, and potential interaction mechanisms at a molecular level, but such specific investigations have not been published.

Advanced Research Applications and Chemical Biology Significance

Applications in Bioconjugation Chemistry

The pyrrole-2,5-dione moiety, also known as a maleimide (B117702) group, is a cornerstone of bioconjugation chemistry due to its specific and efficient reactivity under physiological conditions.

The electron-deficient double bond of the maleimide ring is a highly effective Michael acceptor, making it exceptionally reactive towards nucleophiles, particularly the thiol (sulfhydryl) groups of cysteine residues in proteins. This reaction, a thia-Michael addition, proceeds under mild conditions (neutral pH, room temperature) to form a stable carbon-sulfur bond. This chemoselectivity allows for the precise labeling and modification of proteins at specific cysteine sites, which is fundamental for creating protein-biomolecule conjugates. The reaction of naphthoquinones with N-acetyl-L-cysteine, a model for cysteine reactivity, further illustrates the principle of thia-Michael-type additions to activated double bonds. mdpi.com

Leveraging its selective reactivity, the maleimide scaffold is integral to the design of chemical probes for studying biological processes. For instance, reaction-based fluorogenic probes have been developed to detect protein cysteine oxidation. nih.gov In such probes, the maleimide or a similar reactive core can be designed to react with a specific form of a biomolecule, like a sulfenic acid on an oxidized cysteine, leading to a change in fluorescence. nih.gov This "turn-on" signal allows for the visualization and quantification of specific biological events in living cells. nih.gov Phenyl-1,2,4-triazoline-3,5-diones (PTADs), which share reactive properties with maleimides, have also been explored for the chemoselective bioconjugation of tyrosine residues, highlighting the adaptability of such reactive groups in developing probes for different biological targets. mdpi.com

Role as Building Blocks in Organic Synthesis

The structural and electronic properties of 3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione make it a versatile building block for the synthesis of more elaborate molecular architectures.

The pyrrole-2,5-dione ring system is a valuable precursor for constructing a variety of complex heterocyclic compounds. Its derivatives can be used in multi-step syntheses to create fused-ring systems of medicinal interest. For example, pyrrole-based structures serve as starting materials for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines, which have shown potent antifungal activity. mdpi.com Similarly, the core structure can be elaborated into polyheterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones through strategies such as Ugi-Zhu/cascade reactions. mdpi.com The synthesis of various 1H-pyrrole-2,5-dione derivatives is an active area of research, providing a library of building blocks for creating diverse and complex molecules. mdpi.comorganic-chemistry.org

The maleimide core is a classic participant in two fundamental carbon-carbon bond-forming reactions: the Diels-Alder reaction and the Michael addition.

Diels-Alder Reactions : As an electron-deficient alkene, the double bond in the pyrrole-2,5-dione ring is an excellent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.org It can react with a conjugated diene, such as furan (B31954) or cyclopentadiene, to reliably form six-membered rings and bicyclic adducts. nih.govbeilstein-journals.org This reaction is a powerful tool for building molecular complexity in a single step with high stereochemical control. wikipedia.orgnih.gov The reactivity can be influenced by the substituents on both the maleimide and the diene. mdpi.com

Michael Addition Reactions : The maleimide acts as a Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles (Michael donors). researchgate.net This reaction is a versatile method for forming C-C, C-N, C-S, and C-O bonds. researchgate.netnih.gov Organocatalytic asymmetric Michael additions using maleimide derivatives have been developed to synthesize chiral compounds with high enantioselectivity. nih.gov This reactivity is fundamental to its use in bioconjugation with cysteine (a sulfa-Michael addition) and is also widely exploited in organic synthesis to build complex molecules. researchgate.netmdpi.com

| Reaction Type | Role of Pyrrole-2,5-dione | Reactant Partner | Bond(s) Formed | Reference |

| Diels-Alder | Dienophile | Conjugated Diene | Two C-C bonds | wikipedia.orgnih.gov |

| Michael Addition | Michael Acceptor | Nucleophile (e.g., thiol, enolate) | One C-Nucleophile bond | researchgate.netnih.gov |

Strategies for Lead Optimization in Preclinical Drug Discovery

Derivatives of 3-chloro-1H-pyrrole-2,5-dione have been designed and synthesized as potential therapeutic agents, particularly as kinase inhibitors. nih.govnih.gov In preclinical drug discovery, the core structure of this compound serves as a scaffold that can be systematically modified to optimize its pharmacological properties. This process, known as lead optimization, involves synthesizing analogs with different substituents to improve potency, selectivity, and pharmacokinetic profiles.

For example, various 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as potential inhibitors of growth factor receptors like EGFR and VEGFR2. nih.govnih.gov Molecular docking and dynamics studies are used to understand how these compounds interact with the ATP-binding domains of target kinases, guiding the design of more effective inhibitors. nih.govresearchgate.net Computational methods, such as free-energy perturbation (FEP) calculations, can be employed to predict the binding affinity of different analogs, accelerating the optimization process. nih.gov By systematically altering the substituents on the aniline (B41778) and phenyl rings, researchers can fine-tune the molecule's interaction with its biological target to achieve the desired therapeutic effect. nih.govnih.gov

Targeted Therapeutics (Conceptual Framework)

The therapeutic potential of this compound is conceptually rooted in its structural similarity to a class of compounds known as pyrrole-2,5-dione derivatives, which have been investigated as inhibitors of protein kinases. tandfonline.comnih.gov Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of diseases such as cancer. snv63.ru

Research on analogous compounds, such as chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1), has shown that these molecules can act as competitive inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). tandfonline.comnih.govnih.govmdpi.com These receptors play a pivotal role in tumor growth, progression, and angiogenesis. The inhibitory action of these pyrrole (B145914) derivatives is believed to occur through the formation of stable complexes with the ATP-binding domains of these kinases, thereby blocking their downstream signaling pathways. nih.govnih.gov

The conceptual framework for this compound as a targeted therapeutic agent is thus based on the hypothesis that it can function as a kinase inhibitor. The phenyl and chloroanilino substitutions on the pyrrole-2,5-dione core are thought to influence the compound's binding affinity and selectivity for specific kinase targets. The interaction is proposed to involve electrostatic interactions with the phospholipid heads of the cell membrane and potential intercalation into the membrane's hydrophobic regions. tandfonline.comnih.gov This targeted inhibition of kinases offers a promising strategy for the development of novel anti-cancer agents with potentially higher efficacy and reduced side effects compared to traditional chemotherapy. tandfonline.com

Table 1: Investigated Biological Activities of a Structurally Related Pyrrole-2,5-dione Derivative (MI-1)

| Biological Activity | Target Cell Lines/Model | Observed Effect | Reference |

| Inhibition of Cancer Cell Growth | Colon cancer cell lines (HCT-116, SW-620, Colo-205) | GI₅₀ approximately 1.0–1.6 × 10⁻⁸ M | nih.gov |

| Antitumor Activity | Rat chemically induced colon cancer model | Inhibition of colonic tumor growth | nih.gov |

| Kinase Inhibition | In silico and in vitro models | Blocks EGFR and VEGFR | tandfonline.comnih.gov |

| Induction of Apoptosis | Malignant cells | Induces programmed cell death | tandfonline.comnih.gov |

| Anti-inflammatory Activity | In vivo models | Demonstrated anti-inflammatory effects | mdpi.com |

Analytical Method Development for Research Purposes

The advancement of research into this compound and its analogs necessitates the development of robust analytical methods for their characterization, quantification, and stability assessment. While specific methods exclusively for this compound are not extensively detailed in the available literature, established analytical techniques for pyrrole and N-phenylmaleimide derivatives can be readily adapted. cibtech.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of pyrrole derivatives. pensoft.net A reversed-phase HPLC (RP-HPLC) method, likely utilizing a C18 column, would be a suitable approach. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, with the pH adjusted to ensure the compound's stability and optimal chromatographic separation. pensoft.net Detection can be achieved using a UV/VIS detector at a wavelength determined by the compound's maximum absorbance. pensoft.net

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is indispensable for the structural confirmation and sensitive detection of these compounds. nih.gov Electron ionization (EI) mass spectrometry can provide information on the parent ion and characteristic fragmentation patterns of N-phenylmaleimide derivatives. nist.govresearchgate.net High-resolution mass spectrometry (HRMS) would be employed for accurate mass measurements to confirm the elemental composition. nih.gov

Spectroscopic Methods are fundamental for the structural elucidation of newly synthesized pyrrole-2,5-dione derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for determining the chemical structure, with characteristic shifts for the protons and carbons of the pyrrole ring and its substituents. cibtech.orgmdpi.com

Infrared (IR) Spectroscopy : IR spectra would confirm the presence of key functional groups, such as the C=O stretching of the dione (B5365651) and the N-H stretching of the anilino group. cibtech.orgresearchgate.net

UV-Visible Spectroscopy : This technique is used to determine the absorption characteristics of the compound, which is important for quantitative analysis by HPLC. nist.gov

The development and validation of these analytical methods according to established guidelines (e.g., ICH) are critical for ensuring the accuracy, precision, and reliability of research findings related to this compound. pensoft.net

Table 2: General Analytical Techniques Applicable to Pyrrole-2,5-dione Derivatives

| Analytical Technique | Purpose | Key Parameters/Considerations |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation and Quantification | C18 column, Acetonitrile/Buffer mobile phase, UV/VIS detection |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural Confirmation and Sensitive Detection | Electrospray ionization (ESI), High-resolution mass spectrometry (HRMS) for accurate mass |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Chemical shifts, coupling constants |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic stretching frequencies for C=O, N-H, etc. |

| UV-Visible Spectroscopy | Determination of Absorption Maxima | Important for setting detection wavelength in HPLC |

Future Directions and Emerging Research Avenues

Exploration of Novel Bioactivities and Molecular Targets

The pyrrole-2,5-dione moiety is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities. mdpi.com Future research will likely focus on expanding the therapeutic profile of 3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione beyond its currently understood applications.

Systematic screening against diverse biological targets is a primary avenue for discovering new bioactivities. Researchers are investigating derivatives of the core 1H-pyrrole-2,5-dione structure for a range of pharmacological properties, including anti-inflammatory, antimicrobial, antifungal, and antiviral activities. mdpi.com For instance, studies on structurally related 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have identified them as potential multi-kinase inhibitors, specifically targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial in cancer progression. researchgate.netnih.govnih.gov This suggests that this compound could be a candidate for similar targeted cancer therapies.

Further investigations into related scaffolds, such as pyrrolidine-2,5-diones, have revealed potential anticonvulsant and antinociceptive (pain-relieving) properties, indicating that the core structure is amenable to creating central nervous system-active agents. mdpi.com The exploration of these and other potential activities, such as antioxidant properties, will be critical in defining the future therapeutic landscape for this class of compounds. nih.gov

| Potential Bioactivity | Investigated Molecular Target/Model | Related Compound Class |

| Anti-cancer | EGFR, VEGFR2 Kinases | 4-Amino-3-chloro-1H-pyrrole-2,5-diones |

| Anti-cancer | Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | Indole-substituted maleimides |

| Anticonvulsant | Maximal Electroshock (MES), 6 Hz Seizure Tests | 3-Aryl-pyrrolidine-2,5-dione-acetamides |

| Antinociceptive | Formalin Model of Tonic Pain | 3-Aryl-pyrrolidine-2,5-dione-acetamides |

| Anti-inflammatory | Cyclooxygenase (COX-1, COX-2) | N-Mannich bases of pyrrolo[3,4-c]pyrrol-1,3-dione |

| Antimicrobial | Various bacterial and fungal strains | 3-Bromo- and 3,4-dibromo-1H-pyrrole-2,5-diones |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry and materials science. mdpi.com These computational tools can accelerate the discovery and optimization of novel compounds by predicting properties and generating new molecular structures with desired characteristics.

For this compound, AI and ML can be employed in several ways. Machine learning models, particularly deep neural networks (DNNs), can be trained on existing data from maleimide (B117702) derivatives to predict various properties, such as bioactivity against specific targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and physicochemical characteristics. nih.govnih.gov This predictive capability allows for the rapid virtual screening of large libraries of potential derivatives, identifying the most promising candidates for synthesis and testing.

Furthermore, generative AI models, such as recurrent neural networks (RNNs), can be used for de novo design. nih.govnih.gov By learning the underlying chemical patterns from a dataset of known active molecules, these models can propose entirely new structures based on the this compound scaffold that are optimized for specific biological targets or material properties. nih.gov This approach moves beyond simple modifications of an existing molecule to the intelligent creation of novel chemical entities.

| AI/ML Application | Technique | Potential Outcome |

| Property Prediction | Deep Neural Networks (DNNs) | Accurate prediction of bioactivity, toxicity, and physicochemical properties. |

| Virtual Screening | Active Learning Models | Efficient identification of high-potential derivatives from large virtual libraries. nih.gov |

| De Novo Design | Recurrent Neural Networks (RNNs) | Generation of novel, synthesizable molecules with optimized target affinity. nih.gov |

| Synthesis Planning | Retrosynthesis Prediction Models | Suggestion of efficient synthetic routes for newly designed compounds. nih.gov |

Interdisciplinary Research with Materials Science and Nanotechnology

The unique chemical reactivity of the maleimide group makes this compound and its derivatives highly valuable in interdisciplinary fields like materials science and nanotechnology. nih.gov

In materials science, maleimides are versatile building blocks for creating advanced polymers. researchgate.net They can participate in a variety of reactions, including cycloadditions and Michael additions, to form materials ranging from high-performance, temperature-resistant polyimides to functional hydrogels for biomedical applications like regenerative medicine. nih.gov The specific substituents on the maleimide ring, such as the 4-chloroanilino and phenyl groups in the target compound, can be tailored to confer specific mechanical, optical, or responsive properties to the resulting materials. researchgate.net

In the realm of nanotechnology, the ability of maleimides to react selectively with thiol groups on cysteine residues in proteins is widely exploited for bioconjugation. nih.gov This allows for the attachment of the compound to biomolecules, nanoparticles, or surfaces. For example, a related piperazine-2,5-dione peptide has been successfully loaded into niosome nanoparticles to enhance its delivery for anti-cancer applications. researchgate.net Similarly, this compound could be integrated into nanocarriers for targeted drug delivery, or used to functionalize nanomaterials for applications in diagnostics and bio-sensing.

Q & A

Basic: How can researchers optimize the synthesis of 3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione?

Methodological Answer:

Synthesis optimization requires a systematic approach. A typical route involves pyrrole ring formation via precursor condensation, followed by chlorination and amination steps . To enhance efficiency:

- Design of Experiments (DoE): Apply statistical methods to minimize trial-and-error. For example, vary reaction parameters (temperature, solvent, catalyst) in a factorial design to identify optimal conditions .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, as observed in analogous pyrrole-dione syntheses .

- Reaction Monitoring: Employ thin-layer chromatography (TLC) and in situ NMR to track intermediate formation and purity .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions (e.g., 4-chloroanilino vs. phenyl groups) and assess regioselectivity .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing by comparing experimental data with structural analogs (e.g., 3-(4-Chloroanilino)-2,5-dimethylcyclohex-2-en-1-one in Acta Crystallographica Section E) .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, especially to distinguish between isomeric byproducts .

Advanced: How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity results?

Methodological Answer:

- Statistical Replication: Conduct triplicate experiments under controlled conditions to isolate variables (e.g., solvent purity, temperature fluctuations) .

- Multivariate Analysis: Use software tools (e.g., MATLAB, Python libraries) to perform principal component analysis (PCA) on datasets, identifying outliers or confounding factors .

- Cross-Validation: Compare results with structurally similar compounds (e.g., ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-pyrrole derivatives) to assess trends in substituent effects .

Advanced: What methodologies are recommended for studying the compound’s interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantify binding affinity () by immobilizing target proteins (e.g., kinases) and measuring real-time interactions .

- Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (, ) to elucidate binding mechanisms .

- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions using software like GROMACS, validated against experimental SPR/ITC data .

Advanced: How can computational tools enhance the design of derivatives with improved properties?

Methodological Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to predict reaction barriers and intermediates, as demonstrated by ICReDD’s workflow for reaction optimization .

- Docking Studies: Use AutoDock Vina to screen virtual libraries of derivatives against target proteins, prioritizing candidates with high docking scores .

- QSAR Modeling: Build quantitative structure-activity relationship (QSAR) models using descriptors like logP and HOMO-LUMO gaps to correlate substituent effects with bioactivity .

Advanced: What experimental strategies can elucidate the role of substituents (e.g., 4-chloroanilino) on reactivity or bioactivity?

Methodological Answer:

- Comparative Synthesis: Synthesize analogs (e.g., replacing 4-chloroanilino with 4-methoxyanilino) and compare reaction yields or bioactivity .

- Electron Density Analysis: Perform X-ray crystallography paired with Hirshfeld surface analysis to map electronic effects of substituents on the pyrrole-dione core .

- Kinetic Studies: Monitor substituent-dependent reaction rates (e.g., amination kinetics) using stopped-flow spectrophotometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.